molecular formula C17H17FN4O B11790780 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11790780
M. Wt: 312.34 g/mol
InChI Key: APJGSKOVOWZHSF-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde (CAS 1707571-59-2) is a high-value chemical building block designed for research and development, particularly in the field of medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in drug discovery known for its versatility and potential to interact with biologically significant enzymatic targets. The molecular structure integrates key functional groups, including a 4-fluorophenyl moiety and a diethylamino substituent, which are commonly employed to fine-tune the electronic properties, lipophilicity, and binding affinity of potential drug candidates. The aldehyde group (-CHO) at the 3-position is a critical synthetic handle, enabling further chemical modifications through condensation or nucleophilic addition reactions to create diverse libraries of compounds for biological screening. The pyrazolo[1,5-a]pyrazine structural motif is of significant interest in pharmaceutical research. Related compounds based on this scaffold have been investigated as potent and selective inhibitors of various kinases, which are key enzymes in disease pathways. For instance, substituted pyrazolo[1,5-a]pyrazine compounds have been identified as potent RET kinase inhibitors for oncology research . Furthermore, the broader class of pyrazolo-fused heterocycles has demonstrated substantial research value across multiple therapeutic areas, including neuroscience and inflammation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific investigations. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

4-(diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C17H17FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)10-9-19-17)12-5-7-13(18)8-6-12/h5-11H,3-4H2,1-2H3

InChI Key

APJGSKOVOWZHSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

Preparation Methods

Core Scaffold Construction via Alkylation and Cyclization

The pyrazolo[1,5-a]pyrazine core is typically assembled from substituted pyrazole precursors. A four-step protocol developed by ACS Journal of Organic Chemistry involves:

  • Alkylation : Commercial pyrazoles are alkylated at N-1 using 2,2-dialkoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

  • Formylation : The alkylated pyrazole undergoes Vilsmeier–Haack formylation to introduce an aldehyde group at C(5).

  • Deprotection : Acidic hydrolysis (e.g., HCl/MeOH) removes alkoxy protecting groups, yielding a reactive intermediate.

  • Cyclization : Heating the deprotected intermediate in acetic acid promotes intramolecular cyclization to form the pyrazolo[1,5-a]pyrazine core.

This method achieves regiocontrol critical for subsequent functionalization. For example, alkylation at N-1 ensures the correct positioning of the diethylamino group in later steps.

Reductive Amination for Diethylamino Group Installation

The diethylamino group is introduced through reductive amination . A primary amine intermediate, generated by deprotection of a tert-butyl carbamate (Boc) group, reacts with diethyl ketone in the presence of sodium triacetoxyborohydride (STAB). This step proceeds in >80% yield under optimized conditions.

Aldehyde Functionalization via Oxidation

The aldehyde at C(3) is introduced by oxidizing a hydroxymethyl precursor using Dess–Martin periodinane (DMP) in dichloromethane. Alternative oxidants like MnO₂ or Swern conditions (oxalyl chloride/DMSO) are less efficient, often resulting in over-oxidation or lower yields.

Cycloannulation Strategies

[3 + 2] Cycloaddition with β-Iodovinyl Sulfones

A metal-free approach reported in RSC Advances employs N-tosylpyridinium imides and (E)-β-iodovinyl sulfones. Under K₂CO₃ mediation, these reactants undergo tandem cycloannulation and desulfonylation to form the pyrazolo[1,5-a]pyrazine core. The 4-fluorophenyl group is pre-installed on the sulfone reactant, enabling direct incorporation during cyclization. Yields for this method range from 65% to 78%.

Cross-Dehydrogenative Coupling (CDC)

CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol/acetic acid under O₂ atmosphere generate the pyrazolo[1,5-a]pyrazine skeleton. This one-pot method simplifies the synthesis but requires careful optimization to avoid byproducts like triazolo[1,5-a]pyridines.

Functional Group Interconversion Approaches

Chloride-to-Amine Substitution

A 4-chloro intermediate can undergo nucleophilic substitution with diethylamine in the presence of Pd catalysts (Buchwald–Hartwig conditions). For example, treatment with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C affords the diethylamino derivative in 74–77% yield.

Aldehyde Protection and Deprotection

To prevent aldehyde oxidation during earlier steps, temporary protection as an acetal (e.g., using ethylene glycol) is employed. Deprotection with aqueous HCl regenerates the aldehyde without side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Multi-Step AlkylationAlkylation, formylation, cyclization45–61High regiocontrolLengthy purification steps
[3 + 2] CycloannulationCycloaddition, desulfonylation65–78Metal-free, one-potLimited substrate scope
CDC ReactionsOxidative coupling50–68Simplified workflowByproduct formation

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N-2 of pyrazole can occur, necessitating bulky bases (e.g., DBU) to favor N-1 substitution.

  • Aldehyde Stability : The aldehyde group is prone to oxidation; inert atmosphere and low-temperature storage are critical.

  • Scale-Up Issues : Pd-catalyzed steps require costly ligands, prompting exploration of ligand-free conditions for Suzuki couplings .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group (-CHO) at position 3 participates in nucleophilic additions. For example:

  • Condensation with Hydrazines : Forms hydrazone derivatives under mild acidic conditions (ethanol, acetic acid, 60–80°C). This reaction is critical for generating Schiff base intermediates used in coordination chemistry.

  • Grignard Reagent Additions : Reacts with organomagnesium halides to form secondary alcohols, though yields depend on steric hindrance from the pyrazolo[1,5-a]pyrazine core.

Cyclization Reactions

The compound undergoes intramolecular cyclization under oxidative conditions. Key findings include:

Reaction ConditionsProduct FormedYield (%)Catalyst/AdditiveSource
Ethanol, acetic acid (6 equiv), O₂Pyrazolo[1,5-a]pyridine analog94Pd(OAc)₂
Acetic acid (8 equiv), airTriazolo[1,5-a]pyridine72None
  • Optimal yields (94%) are achieved under oxygen atmosphere with acetic acid as an additive .

  • Competing pathways (e.g., triazolo byproduct formation) arise with excess acid or inert atmospheres .

Oxidative Dehydrogenation

The diethylamino group facilitates oxidative coupling reactions:

  • Cross-Dehydrogenative Coupling (CDC) : Reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in ethanol under O₂ to form fused pyrazolo-pyridine systems (Table 1, entry 4) .

  • Mechanism : Involves enol addition to the iminopyridine intermediate, followed by oxidative dehydrogenation and cyclization (see proposed pathway below) :

    • Nucleophilic attack by β-dicarbonyl enol.

    • O₂-mediated dehydrogenation to form intermediate B .

    • Cyclization and dehydration to yield fused heterocycles .

Substituent-Directed Reactivity

The 4-fluorophenyl group influences regioselectivity and electronic effects:

  • Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing fluorine, but bromination occurs at the para position under Br₂/FeBr₃.

  • Suzuki-Miyaura Coupling : The fluorine atom stabilizes palladium intermediates, enabling cross-couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

Solvent and Catalyst Sensitivity

Reaction outcomes vary significantly with solvents and catalysts:

SolventCatalystAtmosphereKey ObservationYield (%)Source
EthanolPd(OAc)₂O₂High-yield CDC94
Acetic acidNoneAirCompeting triazolo formation72
DMFCu(OAc)₂N₂No reaction0
  • Polar aprotic solvents (DMF) inhibit reactivity, while protic solvents (ethanol, acetic acid) enhance it .

  • Molecular oxygen is critical for dehydrogenation steps .

Functional Group Transformations

  • Reduction of Aldehyde : Sodium borohydride reduces -CHO to -CH₂OH in methanol (RT, 2 h, 85% yield).

  • Amination : Reacts with primary amines (e.g., methylamine) to form imines, though steric bulk from diethylamino limits efficiency.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo compounds exhibit notable antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies reveal inhibition zones indicating antibacterial activity, with some derivatives showing up to 67% efficacy in antioxidant assays .

Anticancer Properties

Research indicates that pyrazolo compounds can induce apoptosis in cancer cells. The mechanism often involves DNA intercalation and groove binding, which disrupts cellular functions leading to cell death. The compound's structure supports interactions with DNA, suggesting potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has been evaluated using the DPPH free radical scavenging method. Compounds with similar structures have shown significant antioxidant activities, which are crucial for preventing oxidative stress-related diseases .

Material Science Applications

Beyond pharmacological uses, this compound has potential applications in material science:

Fluorescent Properties

Research into pyrazolo[1,5-a]pyrimidines has indicated their utility as fluorophores due to their unique optical properties. The introduction of electron-withdrawing and electron-donating groups can enhance these properties, making them suitable for applications in sensors and imaging technologies .

Case Studies

Several studies highlight the effectiveness of pyrazolo compounds in various applications:

  • Antimicrobial Study : A study reported the synthesis of a series of pyrazole derivatives that demonstrated significant antibacterial activity against strains like E. coli and S. aureus. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs), showing promising results .
  • Anticancer Research : Another study focused on the anticancer potential of substituted pyrazoles where compounds were tested on different cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives induced cell cycle arrest and apoptosis .
  • Fluorescent Applications : A family of pyrazolo[1,5-a]pyrimidines was developed as fluorescent probes for biological imaging. These compounds exhibited strong fluorescence under UV light, suggesting their application in live-cell imaging .

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit phosphatases or kinases, thereby modulating phosphorylation events within the cell .

Comparison with Similar Compounds

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

  • Molecular Formula : C₁₂H₇ClFN₃
  • Substituents : Chlorine at position 4, 4-fluorophenyl at position 2.
  • Key Differences: Lacks the diethylamino and carbaldehyde groups, reducing its molecular weight (247.66 g/mol) and reactivity. Primarily used as a building block in medicinal chemistry due to its simplicity .

4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

  • Molecular Formula : C₂₄H₂₄FN₅
  • Substituents : Piperazinyl group at position 4, 4-fluorophenyl at position 2.
  • Key Differences: The piperazinyl group enhances binding to serotonin or dopamine receptors, making it relevant in neurological research.

Pyrazolo[1,5-a]pyrimidine Derivatives

3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine

  • Molecular Formula : C₂₁H₁₈FN₃O₂S
  • Substituents : Methylsulfonylphenyl at position 2, methyl groups at positions 6 and 5.
  • Key Differences : The methylsulfonyl group confers COX-2 selectivity, with improved safety profiles in anti-inflammatory applications. The pyrimidine core alters electronic properties compared to pyrazine .

5-(4-Fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Molecular Formula : C₂₂H₁₆F₄N₄O
  • Substituents : Trifluoromethyl at position 7, carboxamide at position 3.
  • Key Differences : The trifluoromethyl group enhances metabolic stability, while the carboxamide replaces the carbaldehyde, limiting reactivity but improving oral bioavailability .

Functional Group Variations

2-Acetyl-3-[[4-(diethylamino)methylphenyl]imino]-5-phenylpyrazolo[1,5-a]pyrimidin-7(3H)-one

  • Molecular Formula : C₂₅H₂₅N₅O₂
  • Substituents: Acetyl group at position 2, diethylamino-methylphenylimino at position 3.
  • The acetyl group may influence kinase inhibition profiles .

Biological Activity

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties. The presence of the diethylamino group and a fluorophenyl substituent enhances its pharmacological profile.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrazine derivatives act as inhibitors of kinases involved in cancer progression.
  • Antioxidant Activity : The presence of specific substituents may enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntioxidantDemonstrates free radical scavenging properties.
Anti-inflammatoryModulates inflammatory cytokines and pathways.
Enzyme InhibitionInhibits specific kinases associated with tumor growth.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of pyrazolo[1,5-a]pyrazine derivatives, including the compound :

  • Anticancer Studies : A study reported that derivatives with similar structures inhibited cell proliferation in breast cancer models, demonstrating potential as therapeutic agents against malignancies associated with aberrant kinase signaling .
  • Antioxidant Properties : Research highlighted the antioxidant capabilities of pyrazolo[1,5-a]pyrazine compounds, suggesting their use in protecting cells from oxidative stress-related damage .
  • Inflammation Modulation : Another study indicated that certain derivatives could attenuate inflammatory responses in vitro by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine scaffold can be synthesized via cyclocondensation reactions using pyrazole-4-carbaldehydes as precursors. For example, hydrazine hydrate in ethanol under reflux with acetic acid facilitates cyclization of azido-pyrazole intermediates into fused pyrazolo-pyrazine systems. Optimization of reaction time and temperature is critical: reflux conditions (e.g., 80°C, 6–12 hours) typically yield higher regioselectivity compared to room-temperature reactions . Confirm intermediate structures using 1H^1H-NMR to track azide-to-amine conversion.

Q. How can spectroscopic techniques characterize the aldehyde functionality in this compound?

The carbaldehyde group exhibits distinct IR absorption at ~1680–1720 cm1^{-1} (C=O stretch) and 1H^1H-NMR signals at δ 9.8–10.2 ppm (aldehyde proton). 13C^{13}C-NMR typically shows a carbonyl resonance at ~190–195 ppm. Cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out oxidation byproducts .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol, dioxane, or ethyl acetate are preferred for recrystallization due to moderate polarity and compatibility with pyrazine derivatives. For example, cooling a hot dioxane solution to room temperature yields high-purity crystals suitable for X-ray diffraction (XRD). Monitor solubility via TLC (silica gel, hexane/ethyl acetate 3:1) .

Advanced Research Questions

Q. How can computational methods predict reactivity at the carbaldehyde position for derivatization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electrophilic/nucleophilic attack at the aldehyde group. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-withdrawing substituents (e.g., 4-fluorophenyl) lower LUMO energy, enhancing susceptibility to nucleophilic additions (e.g., hydrazine, hydroxylamine) . Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via 1H^1H-NMR).

Q. What structural features influence biological activity in pyrazolo[1,5-a]pyrazine derivatives?

The 4-fluorophenyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. The diethylamino substituent acts as a hydrogen-bond acceptor, potentially targeting kinase ATP-binding pockets. Compare bioactivity data (e.g., IC50_{50} values) against analogues with varying substituents (e.g., chloro vs. methyl groups) to establish structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported synthetic yields for similar pyrazolo-pyrazine derivatives?

Discrepancies often arise from divergent reaction conditions. For example:

  • Azide cyclization : Yields drop from 70% to <50% if hydrazine hydrate is added dropwise (vs. bulk addition) due to side reactions .
  • Catalyst effects : Iodine (1–2 mol%) in room-temperature reactions suppresses dimerization byproducts, improving yields by 15–20% . Tabulate yield data under standardized conditions (temperature, stoichiometry, catalyst) to identify optimal protocols.

Methodological Guidance

Table 1. Key Analytical Data for Structural Validation

TechniqueExpected Signal/ValueReference
1H^1H-NMRδ 9.9 ppm (CHO), δ 1.2–1.4 ppm (NCH2_2CH3_3)
13C^{13}C-NMRδ 192 ppm (C=O), δ 160 ppm (C-F)
Melting Point220–225°C (decomposition observed >230°C)
XRDSpace group P212_1/c, Z = 4

Note : Cross-reference experimental data with crystallographic databases (e.g., CCDC) to confirm novel structures.

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